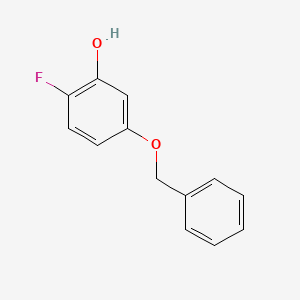
5-(Benzyloxy)-2-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It may also include the compound’s appearance (color, state of matter under standard conditions) and any distinctive odors .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, etc. Chemical properties might include acidity or basicity, flammability, and types of chemical reactions the substance undergoes .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
- Hepatocellular Carcinoma Treatment : Novel prodrugs of 5-fluoro-2'-deoxyuridine, utilizing substituted benzyl phosphoramidates, have been identified for the treatment of hepatocellular carcinoma. These prodrugs demonstrate good oral bioavailability and liver targeting, indicating the potential of fluorophenol derivatives in liver cancer therapeutics (Youmei Peng et al., 2016).
- Fluorescent Probes for Sensing : Fluorophenol derivatives have been applied in the development of fluorescent probes for sensing pH and metal cations, showcasing their utility in biochemical and medical diagnostics (Kiyoshi Tanaka et al., 2001).
Biochemical Research
- Study of DNA Transitions : 5-Fluoro-2′-deoxycytidine, synthesized from a fluorophenol precursor, serves as a probe for studying B/Z-DNA transition, highlighting the role of fluorophenol derivatives in advanced nucleic acid research (Andrei Solodinin et al., 2019).
Organic and Pharmaceutical Chemistry
- Synthesis of Antitumor Compounds : The synthesis of aryl amidation routes leading to complex structures like dihydropyrrolo[3,2-e]indoles and pyrrolo[3,2-f]tetrahydroquinolines, starting from fluorophenol derivatives, underlines their importance in the synthesis of novel antitumor agents (Michael D. Ganton & M. Kerr, 2007).
Analytical Chemistry
- Assays and Detection : Fluorophenol derivatives have been used in highly sensitive assay procedures for the detection of specific compounds in biological matrices, demonstrating their utility in analytical chemistry (W. Dill & A. Glazko, 1972).
Wirkmechanismus
Target of Action
5-(Benzyloxy)-2-fluorophenol is a complex organic compound that has been used in various chemical reactions. Its primary targets are often other organic compounds in a reaction mixture. For instance, it has been used in the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The role of 5-(Benzyloxy)-2-fluorophenol in such reactions is to act as a reagent, contributing to the formation of new bonds and structures.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. In the Suzuki–Miyaura cross-coupling, for example, the reaction involves the oxidative addition of an electrophilic organic group, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. This is followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
The exact biochemical pathways affected by 5-(Benzyloxy)-2-fluorophenol can vary depending on the specific reaction and the presence of other compounds. In general, the compound is involved in the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic structures .
Result of Action
The result of the action of 5-(Benzyloxy)-2-fluorophenol is the formation of new organic compounds through the creation of new carbon-carbon bonds. This can lead to the synthesis of complex structures, contributing to the advancement of organic chemistry and the development of new materials and pharmaceuticals .
Action Environment
The action, efficacy, and stability of 5-(Benzyloxy)-2-fluorophenol can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds in the reaction mixture. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, careful control of the reaction environment is crucial for the successful use of 5-(Benzyloxy)-2-fluorophenol in chemical reactions.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-fluoro-5-phenylmethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEXGGOJHFERQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2-fluorophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium benzo[d]thiazole-2-sulfonate](/img/structure/B2741135.png)

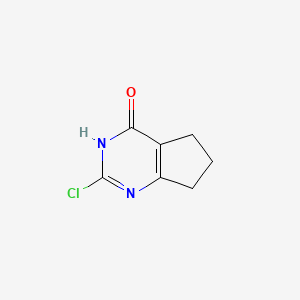
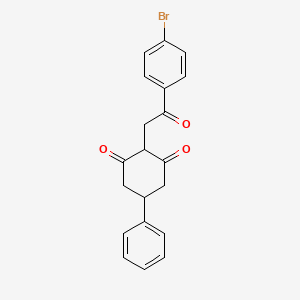
![8-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2741142.png)
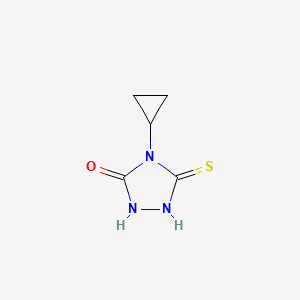
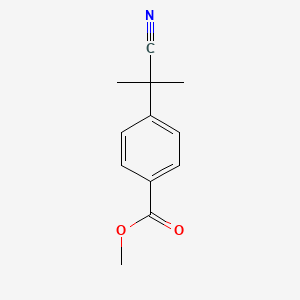
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2741149.png)
![tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride](/img/no-structure.png)
![4-Chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-piperazino-3(2H)-pyridazinone](/img/structure/B2741153.png)
![2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2741154.png)
![Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2741155.png)